molecular formula C14H12N4NaO2S B117655 Sulfaquinoxaline sodium CAS No. 967-80-6

Sulfaquinoxaline sodium

Cat. No.: B117655
CAS No.: 967-80-6
M. Wt: 323.33 g/mol
InChI Key: UBDSWJJGFQSVLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfaquinoxaline sodium primarily targets dihydrofolate synthetase , a crucial enzyme involved in the nucleic acid synthesis of bacteria and coccidia . The compound’s action is most effective during the second schizont stage, which is the fourth day of the coccidial life cycle .

Mode of Action

This compound inhibits the activity of dihydrofolate synthetase . This inhibition hinders the nucleic acid synthesis of bacteria and coccidia, thereby disrupting their life cycle and growth . It also inhibits vitamin K epoxidase and quinone reductase .

Biochemical Pathways

It is known that the compound interferes with the synthesis of nucleic acids and proteins in microorganisms . This interference disrupts the normal functioning and replication of these organisms, leading to their eventual death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and coccidial growth . By disrupting nucleic acid synthesis, the compound prevents these organisms from replicating and spreading . This makes this compound an effective treatment for coccidiosis in various animals, including poultry, swine, and sheep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by chlorination and UV irradiations, two processes commonly used in water treatment plants . The degradation of this compound is slower during photolysis compared to chlorination

Biochemical Analysis

Biochemical Properties

Sulfaquinoxaline sodium interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzyme dihydrofolate synthetase, which is crucial for the nucleic acid synthesis of bacteria and coccidia . This interaction disrupts the life cycle of the coccidia, making this compound an effective treatment for coccidiosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis and enzyme activity . This interference can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits dihydrofolate synthetase, preventing the synthesis of nucleic acids in bacteria and coccidia . This inhibition disrupts the life cycle of these organisms, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of this compound during photolysis is slower compared to the chlorination process

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Prolonged administration of this compound at higher doses may result in depressed feed intake, deposition of this compound crystals in the kidney, and interference with normal blood clotting . At high doses, it may also cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes and cofactors. It inhibits the enzyme dihydrofolate synthetase, which plays a crucial role in the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfaquinoxaline sodium salt is synthesized through a multi-step process. The initial step involves the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under basic conditions to form sulfaquinoxaline . This intermediate is then converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound salt involves large-scale reactions in controlled environments to ensure high yield and purity. The process typically includes the use of solvents like methanol and chloroform, and the reactions are carried out under specific temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfaquinoxaline sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfaquinoxaline N-oxide, while reduction can yield various amine derivatives .

Properties

CAS No.

967-80-6

Molecular Formula

C14H12N4NaO2S

Molecular Weight

323.33 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide

InChI

InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);

InChI Key

UBDSWJJGFQSVLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na]

967-80-6

Pictograms

Irritant

Synonyms

4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt;  Embazin;  Noxal;  Noxal; 

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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